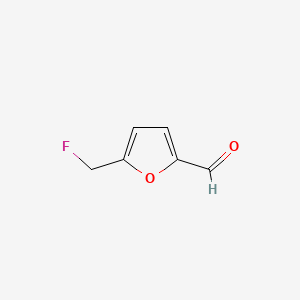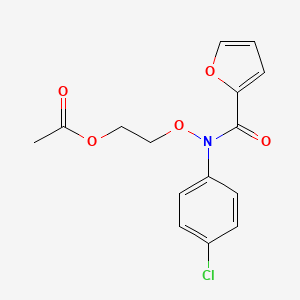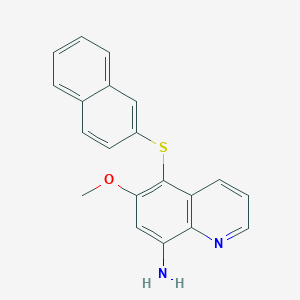
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- is a chemical compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring, a methoxy group at the 6th position, and a naphthalenylthio group at the 5th position. Quinolinamines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Naphthalenylthio Group: The naphthalenylthio group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiparasitic activities.
Medicine: Potential therapeutic agent for treating infectious diseases such as malaria and leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Quinolinamine, 5-methoxy-6-(2-naphthalenylthio)-: Similar structure but different position of the methoxy group.
8-Quinolinamine, 6-methoxy-5-(2-phenylthio)-: Similar structure but different substituent on the quinoline ring.
Uniqueness
8-Quinolinamine, 6-methoxy-5-(2-naphthalenylthio)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolinamines .
Propriétés
Numéro CAS |
64895-61-0 |
|---|---|
Formule moléculaire |
C20H16N2OS |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
6-methoxy-5-naphthalen-2-ylsulfanylquinolin-8-amine |
InChI |
InChI=1S/C20H16N2OS/c1-23-18-12-17(21)19-16(7-4-10-22-19)20(18)24-15-9-8-13-5-2-3-6-14(13)11-15/h2-12H,21H2,1H3 |
Clé InChI |
LTINHDXYHXYXME-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)N)N=CC=C2)SC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


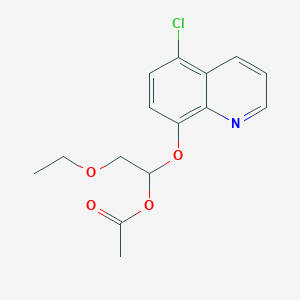

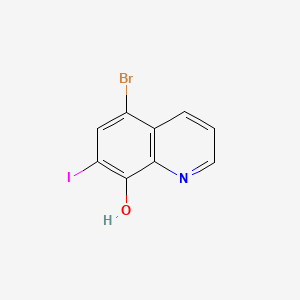

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
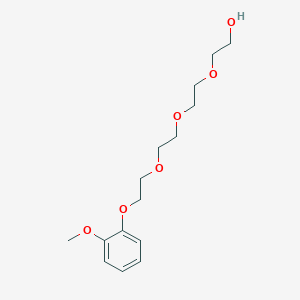
![Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
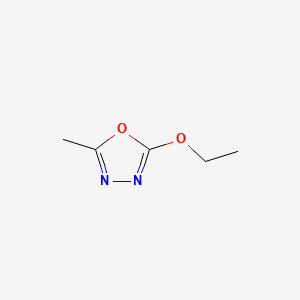
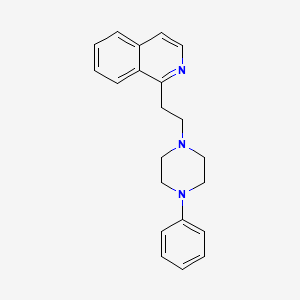
![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
